Home > Products > Screening Compounds P45291 > Platelet activating factor
Platelet activating factor - 74389-68-7

Platelet activating factor

Catalog Number: EVT-254241
CAS Number: 74389-68-7
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent.
Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets.
A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.

Lyso-platelet activating factor (lyso-PAF)

  • Compound Description: Lyso-PAF is the inactive metabolite of PAF. It is formed when PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH). []
  • Relevance: Lyso-PAF is structurally similar to PAF but lacks the acetyl group at the sn-2 position, making it biologically inactive. The presence of lyso-PAF in tear fluid from guinea pigs with allergic conjunctivitis suggests rapid PAF hydrolysis by PAF-AH, highlighting a potential regulatory mechanism against PAF's pro-inflammatory effects. []

1-alkyl-2-acyl-sn-glycero-3-phosphocholine

  • Compound Description: This compound is a precursor to PAF and belongs to the class of phospholipids. It is found in various tissues and cells. []
  • Relevance: This compound is structurally similar to PAF and serves as a precursor in its biosynthesis. It is converted to PAF by the action of acetyltransferases. The presence of this compound, along with lyso-PAF, in tear fluid further supports the involvement of the PAF metabolic pathway in allergic conjunctivitis. []

Alkyl glyceryl ether phosphorylcholines

  • Compound Description: This is a general class of phospholipids that includes PAF. These compounds have an alkyl ether linkage at the sn-1 position of the glycerol backbone. []
  • Relevance: This class encompasses PAF and its structural analogs, some of which were synthesized and evaluated for their biological activity. This highlights the importance of the alkyl ether linkage at the sn-1 position for the biological activity of PAF and its analogs. []

Acetyl glyceryl ether phosphorylcholines

  • Compound Description: This class of lipids includes PAF. The key structural feature is an acetyl group at the sn-2 position of the glycerol backbone. []
  • Relevance: This class includes PAF and emphasizes the importance of the acetyl group at the sn-2 position for its biological activity. Modification or removal of this acetyl group drastically reduces or eliminates PAF's biological activity. []

Propionyl glyceryl ether phosphorylcholines

  • Compound Description: This class of compounds is structurally similar to PAF, with a propionate group replacing the acetyl group at the sn-2 position. []
  • Relevance: This substitution maintains or even enhances the biological activity compared to PAF, demonstrating that slight modifications at the sn-2 position can be tolerated while retaining biological function. This finding is crucial for understanding the structure-activity relationship of PAF and designing PAF analogs with potentially enhanced therapeutic properties. []

WEB 2086

  • Compound Description: WEB 2086 is a specific PAF receptor antagonist. [, ]
  • Relevance: WEB 2086 binds to PAF receptors, preventing PAF from binding and exerting its biological effects. It has been used in experimental models to study the role of PAF in various physiological and pathological processes. In studies related to oxidative lung injury, WEB 2086 effectively reduced hydrogen peroxide production and lung leak, highlighting PAF's contribution to lung injury. [, ]

BN 52021

  • Compound Description: BN 52021 is a PAF receptor antagonist. [, , , , , ]
  • Relevance: BN 52021 competitively binds to the PAF receptor, blocking the actions of PAF. This compound has proven effective in various experimental models. For instance, in rats with Masugi glomerulonephritis, BN 52021 significantly reduced proteinuria and PAF levels in both urine and renal tissues, demonstrating its potential therapeutic benefit. [, , , , , ]

SRI 63-675

  • Compound Description: SRI 63-675 is a PAF receptor antagonist. []
  • Relevance: Similar to other PAF antagonists, SRI 63-675 inhibits PAF's effects by binding to its receptor. Notably, in a rat model of endotoxemic acute renal failure, pretreatment with SRI 63-675 effectively preserved renal blood flow and completely prevented the decline in glomerular filtration rate, emphasizing PAF's role in this condition. []

TCV-309

  • Compound Description: TCV-309 is a novel PAF antagonist. []
  • Relevance: This antagonist has shown promising results in mitigating the circulatory disturbances associated with endotoxin shock in dogs. TCV-309's ability to improve mean aortic pressure, cardiac output, and urine volume signifies its potential as a therapeutic agent for endotoxin-induced shock. []

E5880

  • Compound Description: E5880 is a novel PAF receptor antagonist. [, ]
  • Relevance: This antagonist has been formulated into spherical micelles for potential injectable formulations. Notably, in a porcine liver transplantation model involving non-heart-beating donors, E5880 demonstrated protective effects against ischemia-reperfusion injury, improving graft function. [, ]
Source and Classification

Platelet activating factor is primarily synthesized by activated immune cells such as basophils, monocytes, neutrophils, platelets, and endothelial cells. It can be classified as a bioactive lipid mediator due to its role in intercellular signaling and its involvement in inflammatory responses. The synthesis of platelet activating factor can occur through two main pathways: remodeling of existing phospholipids and de novo synthesis from glycerol derivatives .

Synthesis Analysis

Methods of Synthesis

Platelet activating factor is synthesized through two primary pathways:

  1. Remodeling Pathway: This pathway begins with phosphatidylcholine, where phospholipase A2 removes a fatty acid from the sn-2 position to produce lysophosphatidylcholine. Subsequently, an acetyl group is transferred to this intermediate by lysophosphatidylcholine acetyltransferase, resulting in platelet activating factor.
  2. De Novo Pathway: In this pathway, platelet activating factor is synthesized from 1-O-alkyl-2-acetyl-sn-glycerol. The alkyl group typically consists of hexadecyl or octadecyl chains, which are crucial for its biological activity. Phosphocholine is then added to the sn-3 position to complete the formation of platelet activating factor .

Technical Details

The remodeling pathway is particularly significant during inflammatory responses, while the de novo pathway maintains basal levels under normal conditions. Enzymes such as phospholipase A2 and acetyltransferases play critical roles in these processes .

Molecular Structure Analysis

Structure of Platelet Activating Factor

Platelet activating factor has a unique molecular structure characterized by:

  • An ether-linked alkyl group at the sn-1 position (usually a 16-carbon chain).
  • An acetyl group at the sn-2 position.
  • A phosphocholine head group at the sn-3 position.

This structure is essential for its biological activity; even minor modifications can lead to a loss of function .

Data on Molecular Structure

The molecular formula for platelet activating factor is C18H39NO4PC_{18}H_{39}NO_4P with a molecular weight of approximately 357.49 g/mol. Its specific structural features allow it to interact with various receptors involved in inflammatory signaling pathways .

Chemical Reactions Analysis

Reactions Involving Platelet Activating Factor

Platelet activating factor participates in several chemical reactions:

  1. Formation of Eicosanoids: It can stimulate the release of arachidonic acid, leading to the production of various eicosanoids that mediate inflammation.
  2. Receptor Activation: Upon binding to its specific receptors on target cells (such as leukocytes), platelet activating factor triggers intracellular signaling cascades that enhance cellular responses such as adhesion and migration.
  3. Degradation: Platelet activating factor can be hydrolyzed by enzymes such as platelet activating factor acetylhydrolases, which convert it into inactive metabolites .

Technical Details of Reactions

The enzymatic reactions involving platelet activating factor are tightly regulated by various factors including calcium ions and other signaling molecules that modulate enzyme activity during inflammatory responses .

Mechanism of Action

Process of Action

Platelet activating factor exerts its effects primarily through binding to specific receptors on target cells, leading to:

  • Enhanced leukocyte adhesion and migration towards sites of inflammation.
  • Increased vascular permeability.
  • Promotion of platelet aggregation.

These actions are mediated by changes in intracellular calcium levels and activation of downstream signaling pathways that involve kinases and transcription factors .

Data on Mechanism

Studies have shown that activation of endothelial cells by inflammatory stimuli leads to increased expression of platelet activating factor on their surface, facilitating interactions with circulating leukocytes and promoting their activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Platelet activating factor is a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water due to its lipid nature.

Chemical Properties

  • Stability: Platelet activating factor is relatively unstable and can degrade rapidly under certain conditions.
  • Reactivity: It reacts readily with nucleophiles due to its acetyl group, making it an effective signaling molecule.

Relevant data indicates that even slight alterations in its structure can significantly affect its biological activity, emphasizing the importance of its precise molecular configuration for function .

Applications

Scientific Uses

Platelet activating factor has several important applications in scientific research:

  • Inflammation Studies: It serves as a model compound for studying inflammatory processes and immune responses.
  • Cardiovascular Research: Due to its role in thrombus formation and vascular permeability, it is investigated for its implications in cardiovascular diseases such as atherosclerosis.
  • Pharmacological Research: Compounds that modulate platelet activating factor activity are being explored for therapeutic potential in treating inflammatory diseases and conditions associated with excessive platelet activation .

Properties

CAS Number

74389-68-7

Product Name

Platelet activating factor

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Synonyms

Alternative Name: Platelet-activating factor

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.